An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Introduction: Situating a Key Building Block in Modern Drug Development
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is a heterocyclic organic compound belonging to the cyclic amidine class.[1][2] Identified by the CAS Number 4271-96-9, this molecule is more than a mere laboratory curiosity; it serves as a critical intermediate in the synthesis of important pharmaceutical agents, most notably the anthelmintic drug Pyrantel and its derivatives.[3] Its structural framework, featuring a partially saturated six-membered ring with two nitrogen atoms, imparts a unique combination of basicity and lipophilicity that is fundamental to its reactivity and utility.[1][2]
For researchers in drug discovery and development, a comprehensive understanding of this compound's physicochemical properties is not an academic exercise—it is a prerequisite for successful synthesis, formulation, and ultimately, the development of effective active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of these core properties, the experimental methodologies used to determine them, and the direct implications of these characteristics on practical research applications.
Core Physicochemical Profile
The fundamental physicochemical characteristics of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine dictate its behavior in both chemical reactions and biological systems. These properties are summarized below and discussed in detail in the subsequent sections.
| Property | Value | Source(s) |
| CAS Number | 4271-96-9 | [1][2][4] |
| Molecular Formula | C₆H₁₂N₂ | [1][2] |
| Molecular Weight | 112.17 g/mol | [5][6] |
| IUPAC Name | 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine | [5] |
| Synonyms | Pyrantel Impurity D, 1,4,5,6-Tetrahydro-1,2-dimethylpyrimidine | [1][2][5] |
| Appearance | Colorless to pale yellow liquid or solid | [1][2] |
| Odor | Faint amine-like | [1] |
| Boiling Point | 125°C @ 115 mmHg; 62-64°C @ 1.0 kPa | [1][7] |
| Density | 0.98 g/cm³ | [7][8] |
| pKa (Predicted) | 13.42 ± 0.20 | [1] |
| LogP (Computed) | -0.2 | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (ethanol, acetone, ether). | [1] |
| Flash Point | 73°C | [4] |
| Storage | Store sealed in a dry environment at 2-8°C. | [6] |
Section 1: Basicity and Ionization State (pKa)
The pKa of a compound is a critical determinant of its behavior in physiological environments, influencing everything from solubility to membrane permeability and receptor binding.[9] For 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine, the amidine functional group confers strong basicity.
Predicted pKa Value
Computational models predict a pKa of 13.42 ± 0.20 for the conjugate acid.[1] This high value signifies that the compound is a strong base, readily accepting a proton to form a positively charged cation. At physiological pH (~7.4), it will exist almost exclusively in its protonated, ionized form. This has profound implications for its use as a drug precursor, as the ionization state governs its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol: Potentiometric Titration for pKa Determination
While predicted values are useful for initial assessment, experimental verification is essential for regulatory and research precision. Potentiometric titration is a robust and widely accepted method for determining the pKa of amines and other basic compounds.[10]
Principle: This method involves monitoring the pH of a solution of the compound as a strong acid titrant is incrementally added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 50 mg of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine and dissolve it in 50 mL of deionized, CO₂-free water.
-
System Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0). Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Titration: Begin stirring the solution gently. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.
Causality Behind Choices:
-
CO₂-free water: Atmospheric carbon dioxide can dissolve to form carbonic acid, which would interfere with the titration of a strong base and lead to inaccurate results.
-
Constant Temperature: The acid dissociation constant (Ka), and therefore pKa, is temperature-dependent. Maintaining a constant temperature ensures the determined value is precise.
-
Strong Acid Titrant (HCl): A strong acid ensures a complete and sharp reaction with the basic analyte, leading to a well-defined equivalence point on the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Section 2: Lipophilicity and Partitioning (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is quantified by the partition coefficient (P) or its logarithmic form, LogP.[11] This parameter is a cornerstone of drug design, as it predicts a molecule's ability to cross biological membranes, a key step in reaching its target site.[9]
Computed LogP Value
The computed LogP for 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is -0.2 .[5] A negative LogP value indicates that the compound is preferentially partitioned into the aqueous phase over the organic phase (typically octan-1-ol), suggesting it is hydrophilic.[11] This hydrophilicity is consistent with its structure, which contains two nitrogen atoms capable of hydrogen bonding.
However, it is crucial to consider the pH-dependent nature of this molecule. The LogP value applies to the neutral, un-ionized form. Given its high pKa, at physiological pH, the compound will be ionized. The distribution coefficient (LogD) is used to describe lipophilicity at a specific pH and would be significantly lower (more hydrophilic) than the LogP.
Experimental Protocol: Shake-Flask Method for LogP Determination
The "shake-flask" method is the traditional and most accurate technique for experimentally measuring LogP.[11]
Principle: The compound is dissolved in a biphasic system of two immiscible liquids (typically octan-1-ol and water). After equilibration, the concentration of the compound in each phase is measured, and the ratio of these concentrations yields the partition coefficient.[11]
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate octan-1-ol with water and water with octan-1-ol by mixing them vigorously and allowing the phases to separate overnight. Use a buffer (e.g., phosphate buffer) for the aqueous phase, adjusted to a pH where the compound is in its neutral form (e.g., pH > 14 for this compound, though practically a high pH like 12-13 is used).
-
Partitioning: Add a known amount of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine to a flask containing a known volume of the pre-saturated octan-1-ol and pre-saturated buffer.
-
Equilibration: Seal the flask and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Causality Behind Choices:
-
Pre-saturated Solvents: This prevents volume changes in the phases during the experiment due to mutual dissolution, which would alter the final concentration measurements.
-
pH Control: For an ionizable compound, measuring the true LogP requires suppressing ionization. The pH of the aqueous phase must be adjusted to ensure the compound is overwhelmingly in its neutral form.
-
HPLC for Quantification: HPLC is a highly sensitive and specific method, allowing for accurate quantification of the analyte even at low concentrations and in the presence of impurities.[12]
Caption: Workflow for LogP determination via the shake-flask method.
Section 3: Synthesis and Spectroscopic Characterization
Synthesis Overview
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is typically synthesized via the condensation of an appropriate diamine with an activated carboxylic acid derivative. A common laboratory-scale synthesis involves the reaction of N-methyl-1,3-diaminopropane with N,N-dimethylacetamide dimethyl acetal at an elevated temperature (e.g., 80°C).[1] This reaction proceeds with high yield and relative simplicity. Alternative industrial methods may use reagents like ethyl acetoacetate with N-methylaminopropylamine.[13]
Spectroscopic Data
While detailed spectra are beyond the scope of this guide, the key spectral features used for structural confirmation are:
-
¹H NMR: Will show characteristic peaks for the two distinct methyl groups and the aliphatic protons of the tetrahydropyrimidine ring.
-
¹³C NMR: Will display signals corresponding to the six carbon atoms, including the unique C=N carbon of the amidine group.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (112.17).
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=N stretching vibration of the amidine group would be prominent.
Section 4: Implications for Drug Development
The physicochemical properties of this intermediate directly influence the synthesis and properties of the final API.
Caption: Relationship between properties and drug development factors.
-
High Basicity (pKa): The strongly basic nature means that any API derived from this core will likely be handled and formulated as a salt (e.g., pyrantel pamoate). Salt selection is a critical step to optimize solubility, stability, and bioavailability.
-
Hydrophilicity (LogP): The low lipophilicity suggests that while the compound itself is water-soluble, it may not readily cross lipid membranes. In the context of an API like pyrantel, this property is actually advantageous for treating intestinal parasites, as it helps confine the drug to the gastrointestinal tract, minimizing systemic absorption and potential side effects.
-
Reactivity: The nucleophilic nitrogen atoms are the key to its role as a building block, readily participating in condensation reactions to form more complex structures.[14]
Conclusion
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is a foundational building block whose physicochemical profile is a case study in the structure-property relationships that govern chemical synthesis and pharmaceutical function. Its high basicity and hydrophilicity are not merely data points but are defining features that dictate its handling, reactivity, and the ultimate biological activity of the APIs derived from it. For the research scientist, a thorough grasp of these properties, validated by robust experimental methods, is essential for leveraging this versatile intermediate to its full potential in the ongoing quest for new and improved therapeutics.
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